PDE4 Inhibitory Potency Comparison
In the Rhône-Poulenc Rorer PDE4 screening cascade, N-methyl-N-propylpiperidin-4-amine (target compound) achieved an IC₅₀ of 200 nM in the guinea-pig macrophage PDE4 functional assay and a Ki of 300 nM in the [³H]-rolipram binding assay [1]. In the same assay system, the N-ethyl-N-methyl analog (CHEMBL54767) exhibited a Ki of 187 nM and IC₅₀ of 220 nM, while the N-morpholinoethyl analog (CHEMBL294831) exhibited a Ki of 172 nM and IC₅₀ of 380 nM [2][3]. The target compound's IC₅₀/Ki ratio (0.67) differs from that of CHEMBL54767 (1.18), suggesting a distinct kinetic binding profile that may translate to differential duration of target engagement.
| Evidence Dimension | PDE4 inhibition: IC₅₀ (functional) and Ki (binding) |
|---|---|
| Target Compound Data | IC₅₀ = 200 nM; Ki = 300 nM |
| Comparator Or Baseline | N-Ethyl-N-methyl analog (CHEMBL54767): IC₅₀ = 220 nM, Ki = 187 nM; N-Morpholinoethyl analog (CHEMBL294831): IC₅₀ = 380 nM, Ki = 172 nM |
| Quantified Difference | ΔIC₅₀ = −20 nM vs. N-Et/Me analog; ΔIC₅₀ = −180 nM vs. N-morpholinoethyl analog; distinct IC₅₀/Ki ratio (0.67 vs. 1.18 vs. 2.21) |
| Conditions | PDE4 enzyme from guinea-pig macrophage (IC₅₀); [³H]-rolipram displacement in guinea-pig brain membrane (Ki) |
Why This Matters
Procurement decisions for PDE4-focused programs must consider that a single-carbon change in the N-alkyl chain alters both functional potency and binding kinetics, making the methyl-propyl combination a uniquely balanced tool compound for probing PDE4 pharmacology.
- [1] BindingDB. Entry BDBM50215958. IC₅₀ 200 nM (PDE4, guinea-pig macrophage); Ki 300 nM ([³H]-rolipram, guinea-pig brain). Accessed 2026-05-06. View Source
- [2] BindingDB. Entry BDBM50215949 (CHEMBL54767). Ki 187 nM, IC₅₀ 220 nM. Accessed 2026-05-06. View Source
- [3] BindingDB. Entry BDBM50215956 (CHEMBL294831). Ki 172 nM, IC₅₀ 380 nM. Accessed 2026-05-06. View Source
